2,5-Bis(iodomethyl)-1,4-dioxane

Description

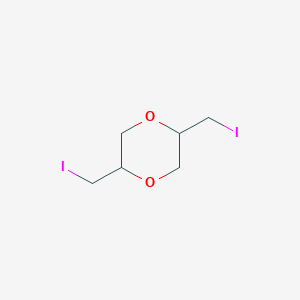

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(iodomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGCDSJISZRBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971499 | |

| Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56127-59-4 | |

| Record name | NSC114511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Bis(iodomethyl)-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(iodomethyl)-1,4-dioxane is a halogenated heterocyclic compound that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, arising from the two iodomethyl groups attached to the 1,4-dioxane core, allows for a variety of chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 1,4-dioxane ring system itself is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug molecules. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, synthesis, reactivity, and potential applications in drug development.

Chemical and Physical Properties

This compound is a disubstituted derivative of 1,4-dioxane, a well-known cyclic ether. The introduction of the iodomethyl groups significantly influences its physical and chemical properties. The compound exists as stereoisomers, with the cis and trans diastereomers being the most common. The specific stereochemistry can influence the molecule's conformation and reactivity.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀I₂O₂ | [1][2] |

| Molecular Weight | 367.95 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| Density | 2.185 g/cm³ | [3] |

| Boiling Point | 343.4 °C at 760 mmHg | [3] |

| Flash Point | 161.5 °C | [3] |

| CAS Number | 101084-46-2 (Mixture of Diastereomers) | [1] |

| 56127-59-4 ((2R,5S)-rel-) | [3] |

Table 1: Physical and Chemical Properties of this compound

Synthesis

Experimental Protocol: Proposed Synthesis of this compound from 2,5-Bis(hydroxymethyl)-1,4-dioxane

This protocol is based on analogous iodination reactions of diols.

Materials:

-

2,5-Bis(hydroxymethyl)-1,4-dioxane

-

Triphenylphosphine

-

Iodine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2,5-bis(hydroxymethyl)-1,4-dioxane (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (2.2 equivalents) in dichloromethane to the stirred mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound.

Figure 1: Proposed synthetic workflow for this compound.

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the iodomethyl groups. The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making this compound an effective dielectrophile for the introduction of the 1,4-dioxane scaffold into other molecules.

Nucleophilic Substitution Reactions

This compound is expected to react readily with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions would lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. Such reactions are fundamental in the construction of more complex molecular architectures.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This general protocol can be adapted for various nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, a thiol) (2.2 equivalents)

-

A suitable base (e.g., triethylamine, potassium carbonate), if necessary

-

A suitable solvent (e.g., acetonitrile, DMF, THF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent under an inert atmosphere.

-

Add the nucleophile (2.2 equivalents) and a base (if required to deprotonate the nucleophile).

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench if necessary.

-

Perform an appropriate aqueous workup to remove salts and excess reagents.

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Figure 2: General scheme for nucleophilic substitution reactions.

Applications in Drug Development

The 1,4-dioxane moiety is a recognized structural motif in a number of biologically active compounds and approved drugs.[4] Its presence can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds. This compound, as a bifunctional building block, offers a convenient entry point for the synthesis of novel dioxane-containing compounds for screening in drug discovery programs.

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its potential lies in the ability to create diverse libraries of compounds. For instance, reaction with various diamines could lead to the formation of macrocyclic structures or bis-substituted compounds with potential applications as enzyme inhibitors or receptor ligands.

Figure 3: Potential for generating diverse molecular libraries.

Spectroscopic Data

Detailed spectroscopic data (NMR and IR) for this compound are not widely published. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the protons on the dioxane ring, likely in the region of 3.5-4.5 ppm, and signals for the iodomethyl protons (CH₂I), which would be expected to appear further downfield, likely in the range of 3.0-3.5 ppm. The coupling patterns would depend on the stereochemistry of the molecule.

-

¹³C NMR: Resonances for the carbons of the dioxane ring and a distinct signal for the iodomethyl carbons, which would be shifted to a higher field (lower ppm value) compared to the corresponding bromomethyl or chloromethyl analogues due to the heavy atom effect of iodine.

-

IR Spectroscopy: Characteristic C-O stretching vibrations for the ether linkages in the dioxane ring, typically in the region of 1100-1200 cm⁻¹. C-H stretching and bending vibrations would also be present. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad application in organic synthesis and medicinal chemistry. Its ability to undergo facile nucleophilic substitution reactions makes it an ideal scaffold for the construction of diverse molecular architectures. While detailed experimental protocols and specific applications in drug development are not extensively documented in publicly available literature, the fundamental chemical properties of this compound suggest that it is a promising tool for researchers and scientists engaged in the design and synthesis of novel chemical entities. Further exploration of its reactivity and its utilization in the synthesis of biologically active molecules is warranted.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-bis(iodomethyl)-p-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-bis(iodomethyl)-p-dioxane scaffold is a potentially valuable building block in organic synthesis and medicinal chemistry. The p-dioxane ring system offers a stable, six-membered heterocyclic core, while the two iodomethyl groups provide reactive sites for a variety of chemical transformations, including nucleophilic substitution and coupling reactions. The stereochemistry of the 2,5-disubstituted p-dioxane ring, which can exist as both cis and trans isomers, plays a critical role in determining the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives.

This technical guide provides a summary of the currently available information on the cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane, including their synthesis, characterization, and potential applications. However, it is important to note that detailed experimental data and protocols for the individual isomers are not extensively reported in publicly available literature.

Molecular Structure and Isomerism

The core structure consists of a p-dioxane ring substituted at the 2 and 5 positions with iodomethyl (-CH₂I) groups. The relative orientation of these two substituents gives rise to two diastereomers:

-

cis-2,5-bis(iodomethyl)-p-dioxane: Both iodomethyl groups are on the same side of the dioxane ring.

-

trans-2,5-bis(iodomethyl)-p-dioxane: The iodomethyl groups are on opposite sides of the dioxane ring.

The chair conformation is the most stable for the p-dioxane ring. In the trans isomer, both iodomethyl groups can occupy pseudo-equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one substituent will be in a pseudo-axial orientation and the other in a pseudo-equatorial position, resulting in greater steric strain.

Synthesis and Separation

Logical Synthesis Workflow

Caption: General Synthetic Workflow.

Experimental Protocols (Hypothetical, based on related compounds)

Step 1: Synthesis of cis and trans-2,5-bis(chloromethyl)-p-dioxane

This step would likely involve the acid-catalyzed cyclodimerization of epichlorohydrin.

-

Reaction: 2 equivalents of epichlorohydrin are reacted in the presence of a catalytic amount of a Lewis or Brønsted acid.

-

Conditions: The reaction is typically carried out in an inert solvent or neat at elevated temperatures.

-

Outcome: A mixture of cis and trans isomers of 2,5-bis(chloromethyl)-p-dioxane is expected.

Step 2: Halogen Exchange (Finkelstein Reaction)

The mixture of chloromethylated dioxanes would then be converted to the iodomethyl derivatives.

-

Reaction: The mixture of cis and trans-2,5-bis(chloromethyl)-p-dioxane is treated with an excess of sodium iodide.

-

Solvent: Anhydrous acetone is the typical solvent of choice, as the resulting sodium chloride is insoluble and precipitates, driving the reaction to completion.

-

Conditions: The reaction is usually performed under reflux for several hours.

-

Outcome: A mixture of cis and trans-2,5-bis(iodomethyl)-p-dioxane.

Step 3: Isomer Separation

The separation of the cis and trans diastereomers is the most critical and least documented step. Based on procedures for analogous compounds, the following techniques could be employed:

-

Fractional Crystallization: Exploiting potential differences in the solubility and crystal lattice energies of the two isomers. A historical paper on the separation of the constitutional isomers, cis- and trans-2,6-bis(iodomethyl)-p-dioxane, successfully employed exhaustive recrystallization from methanol to separate the isomers.[1]

-

Column Chromatography: Using a silica gel stationary phase and a suitable eluent system to separate the isomers based on their different polarities.

Characterization Data

Specific, experimentally verified quantitative data for the individual cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane is scarce in the literature. The following tables summarize the available information from chemical supplier databases and theoretical predictions.

Physical and Chemical Properties

| Property | cis-2,5-bis(iodomethyl)-p-dioxane | trans-2,5-bis(iodomethyl)-p-dioxane | Mixture of Diastereomers |

| CAS Number | Not available | 56127-59-4 | 101084-46-2 |

| Molecular Formula | C₆H₁₀I₂O₂ | C₆H₁₀I₂O₂ | C₆H₁₀I₂O₂ |

| Molecular Weight | 367.95 g/mol | 367.95 g/mol | 367.95 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | 343.4 °C at 760 mmHg (Predicted) | Data not available |

| Density | Data not available | 2.185 g/cm³ (Predicted) | Data not available |

Spectroscopic Data

Detailed and verified ¹H and ¹³C NMR, IR, and mass spectrometry data for the purified cis and trans isomers are not currently published in readily accessible scientific literature. For researchers who successfully separate the isomers, standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous structure elucidation and conformational analysis.

Potential Applications

Given the presence of two reactive iodomethyl groups, the cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane could serve as versatile synthons in several areas:

-

Macrocycle Synthesis: The bifunctional nature of these molecules makes them ideal candidates for the synthesis of crown ethers and other macrocyclic compounds with potential applications in host-guest chemistry and ion sensing.

-

Polymer Chemistry: These isomers could be used as monomers or cross-linking agents in the development of novel polymers with tailored properties.

-

Drug Discovery: The p-dioxane ring is a known scaffold in various biologically active molecules. The defined stereochemistry of the cis and trans isomers could be exploited to create libraries of compounds for screening in drug discovery programs. The iodomethyl groups can be readily converted to other functionalities, allowing for diverse derivatization.

Signaling Pathways and Biological Interactions

Currently, there is no published research detailing the interaction of cis or trans-2,5-bis(iodomethyl)-p-dioxane with any specific biological signaling pathways. Should these compounds be investigated as potential drug candidates, their defined three-dimensional structures would be critical in determining their binding affinity and selectivity for biological targets such as enzymes or receptors.

Conclusion

The cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane represent intriguing yet underexplored molecules in synthetic chemistry. While their synthesis is conceptually straightforward, the lack of detailed, published experimental protocols for their separation and characterization presents a significant hurdle for researchers. The availability of the trans isomer and a mixture of diastereomers from commercial suppliers provides a starting point for further investigation. Future research focused on the efficient separation of these isomers and the full characterization of their physical, chemical, and biological properties will be crucial to unlocking their full potential as versatile building blocks in materials science and drug development.

References

Spectroscopic Profile of 2,5-Bis(iodomethyl)-1,4-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(iodomethyl)-1,4-dioxane, a key diether intermediate in various synthetic applications. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document combines foundational spectroscopic principles of the 1,4-dioxane core with data extrapolated from analogous compounds to present a predictive and practical guide for the characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₀I₂O₂

-

Molecular Weight: 367.95 g/mol

-

CAS Number: 101084-46-2 (Mixture of Diastereomers), 56127-59-4 (trans-isomer)

The structure consists of a central 1,4-dioxane ring substituted at the 2 and 5 positions with iodomethyl groups. The presence of two stereocenters gives rise to cis and trans diastereomers.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of the 1,4-dioxane moiety and related halogenated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -CH₂I | ~3.2 - 3.5 | Doublet of Doublets (dd) or Multiplet (m) | Diastereotopic protons coupled to the methine proton on the dioxane ring. |

| -CH- (ring) | ~3.6 - 4.0 | Multiplet (m) | Complex splitting due to coupling with adjacent methylene protons in the ring and the iodomethyl group. |

| -CH₂- (ring) | ~3.5 - 3.8 | Multiplet (m) | Protons on the dioxane ring. |

| ¹³C NMR | |||

| -CH₂I | ~5 - 15 | - | Significant upfield shift due to the heavy iodine atom. |

| -CH- (ring) | ~70 - 75 | - | Carbon attached to the iodomethyl group. |

| -CH₂- (ring) | ~65 - 70 | - | Unsubstituted methylene carbons of the dioxane ring. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |

| C-O-C stretch (ether) | 1070 - 1150 | Strong |

| C-I stretch | 500 - 600 | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 368 | Molecular ion peak. |

| [M-I]⁺ | 241 | Loss of an iodine atom. |

| [M-CH₂I]⁺ | 227 | Loss of an iodomethyl radical. |

| [C₄H₇O₂]⁺ | 103 | Fragment corresponding to the dioxane ring after loss of both iodomethyl groups. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) or Chemical Ionization (CI) may also be used for softer ionization.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Interpretation of the spectroscopic data should be done in a concerted manner:

-

MS provides the molecular weight and elemental composition (with high-resolution MS), giving the first confirmation of the compound's identity. Fragmentation patterns offer clues about the connectivity of atoms.

-

IR spectroscopy confirms the presence of key functional groups, such as the C-O-C ether linkages and the absence of other functionalities (e.g., hydroxyl or carbonyl groups).

-

NMR spectroscopy provides the most detailed structural information. ¹H NMR reveals the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns. ¹³C NMR indicates the number of unique carbon environments. Together, they allow for the complete elucidation of the molecular structure and stereochemistry.

By combining the information from these techniques, researchers can confidently confirm the synthesis and purity of this compound for its use in further research and development.

The Iodomethyl Group in Dioxane Derivatives: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxane derivatives are prevalent structural motifs in medicinal chemistry, valued for their ability to modulate physicochemical properties such as solubility and bioavailability. The introduction of reactive functional groups onto the dioxane scaffold provides a versatile platform for the synthesis of diverse molecular entities. Among these, the iodomethyl group stands out due to the unique reactivity of the carbon-iodine bond, making it an excellent electrophilic handle for nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reactivity of the iodomethyl group in dioxane derivatives, focusing on reaction mechanisms, influencing factors, and synthetic applications, particularly in the context of drug discovery and development.

Core Concepts: Reactivity of the Iodomethyl Group

The reactivity of the iodomethyl group (-CH₂I) attached to a dioxane ring is primarily governed by the principles of nucleophilic substitution. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This inherent reactivity allows for facile displacement by a wide range of nucleophiles under relatively mild conditions.

The primary nature of the carbon atom in the iodomethyl group strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. This concerted process involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate (iodomethyl dioxane derivative) and the nucleophile.

Factors influencing the reactivity of the iodomethyl group include:

-

Steric Hindrance: The accessibility of the electrophilic carbon atom is crucial. Substituents on the dioxane ring, particularly in close proximity to the iodomethyl group, can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.

-

Nucleophile Strength and Concentration: Stronger, more polarizable nucleophiles will react more rapidly. Increased nucleophile concentration will also increase the reaction rate, as predicted by the second-order kinetics of the SN2 mechanism.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity. The use of dioxane itself as a solvent can be advantageous in certain reactions to prevent participation of other solvent molecules as nucleophiles. For instance, in reactions with certain nucleophiles in ethanol, competitive substitution by the solvent can be a significant side reaction, which can be completely suppressed by switching the solvent to dioxane.[1]

-

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of nucleophilic substitution.

Quantitative Data Summary

While comprehensive kinetic studies specifically on the nucleophilic substitution of 2-(iodomethyl)-1,4-dioxane are not extensively reported in the literature, qualitative and semi-quantitative data can be inferred from synthetic procedures and analogous systems. The following table summarizes the observed reactivity with various nucleophiles.

| Nucleophile Class | Nucleophile Example | Product Type | Reaction Conditions | Yield | Reference/Notes |

| Amines | Dimethylamine | 2-(Dimethylaminomethyl)-1,4-dioxane | Not specified | Not reported | Mentioned as a subsequent step after iodocyclization.[2] |

| Piperidine | 1-((1,4-Benzodioxan-2-yl)methyl)piperidine (Piperoxan) | Not specified | Not specified | A classic synthesis from the corresponding chloromethyl derivative. | |

| Thiols | Arylthiolates | Arylthiomethyl-cubane derivatives | DMSO, Photoinduced | Moderate to good | Analogous photoinduced reaction on a different scaffold.[3] |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl derivative | Dioxane, Copper catalyst | Moderate | Inferred from copper-catalyzed cyanation of iodo-heterocycles.[4] |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Cyanated glycal | t-BuOH/H₂O, Pd catalyst | Good (62%) | Palladium-catalyzed cyanation of 2-iodoglycals.[5] |

Experimental Protocols

General Procedure for Nucleophilic Substitution on 2-(Iodomethyl)-1,4-dioxane Derivatives

The following protocols are based on established methods for nucleophilic substitution on primary alkyl iodides and related halomethyl-dioxane derivatives.

1. Amination of 2-(Iodomethyl)-1,4-dioxane (Analogous to Piperoxan Synthesis)

This protocol describes the synthesis of an N-substituted aminomethyl dioxane derivative.

-

Materials:

-

2-(Iodomethyl)-1,4-dioxane

-

Piperidine (or other secondary amine, 2-3 equivalents)

-

Potassium carbonate (K₂CO₃, 2-3 equivalents)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Dissolve 2-(iodomethyl)-1,4-dioxane (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add potassium carbonate and the secondary amine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-(aminomethyl)-1,4-dioxane derivative.

-

2. Synthesis of a 2-(Thiomethyl)-1,4-dioxane Derivative

This protocol is adapted from procedures for the reaction of alkyl halides with thiols.

-

Materials:

-

2-(Iodomethyl)-1,4-dioxane

-

Thiophenol (or other thiol, 1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or another suitable base (e.g., K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF as solvent

-

-

Procedure:

-

To a stirred suspension of sodium hydride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the thiol dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the thiolate.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(iodomethyl)-1,4-dioxane (1 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 2-(thiomethyl)-1,4-dioxane product.

-

3. Cyanation of 2-(Iodomethyl)-1,4-dioxane (Illustrative Protocol)

This protocol is a conceptual adaptation based on modern cyanation methods.

-

Materials:

-

2-(Iodomethyl)-1,4-dioxane

-

Sodium cyanide (NaCN, 1.5 equivalents)

-

Copper(I) iodide (CuI, 10 mol%)

-

Sodium iodide (NaI, catalytic amount)

-

1,4-Dioxane as solvent

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 2-(iodomethyl)-1,4-dioxane (1 equivalent), sodium cyanide, copper(I) iodide, and a catalytic amount of sodium iodide.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the 2-(cyanomethyl)-1,4-dioxane.

-

Visualization of Synthetic Pathways and Workflows

Diagram 1: General Nucleophilic Substitution Workflow

Caption: A generalized workflow for the SN2 reaction of 2-(iodomethyl)-1,4-dioxane.

Diagram 2: Synthesis of Piperoxan Precursor

Caption: Synthetic pathway for Piperoxan, a pharmaceutical derived from a halomethyl-benzodioxane.

Applications in Drug Discovery and Medicinal Chemistry

The facile displacement of the iodide from iodomethyl dioxane derivatives makes them valuable intermediates in the synthesis of pharmaceutical compounds. The dioxane moiety can act as a bioisosteric replacement for other cyclic systems like piperidine or morpholine, offering a way to fine-tune the pharmacokinetic properties of a drug candidate.

The iodomethyl group serves as a key anchoring point for introducing a variety of functional groups that can interact with biological targets. For example:

-

Amination: The introduction of primary, secondary, or tertiary amines can lead to compounds with activity at various receptors and enzymes. The synthesis of Piperoxan, an early antihistamine and α-adrenergic blocker, from 2-(chloromethyl)-1,4-benzodioxane is a classic example of this approach.

-

Thioether Formation: The incorporation of sulfur-containing moieties can be important for interactions with certain biological targets, including metalloenzymes.

-

Carbon-Carbon Bond Formation: Reaction with carbon nucleophiles, such as cyanide or enolates, allows for the extension of the carbon skeleton, providing access to a wider range of molecular architectures.

The ability to readily perform these transformations on a pre-formed dioxane scaffold allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

The iodomethyl group is a highly reactive and synthetically useful functional group when appended to a dioxane ring. Its propensity to undergo SN2 reactions with a wide array of nucleophiles makes it a valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. While detailed quantitative kinetic data for these specific derivatives is sparse, the well-understood principles of nucleophilic substitution provide a solid framework for predicting reactivity and designing synthetic routes. The protocols and workflows outlined in this guide offer a starting point for researchers looking to exploit the reactivity of iodomethyl dioxane derivatives in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Collection - A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction - A*STAR OAR [oar.a-star.edu.sg]

Methodological & Application

Application Notes and Protocols: Reactions of 2,5-Bis(iodomethyl)-1,4-dioxane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(iodomethyl)-1,4-dioxane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of two primary iodomethyl groups attached to a rigid 1,4-dioxane scaffold allows for a variety of nucleophilic substitution reactions, leading to the formation of diverse molecular architectures. The 1,4-dioxane ring system itself is a common motif in many biologically active compounds and can influence properties such as solubility, metabolic stability, and receptor binding.

These application notes provide an overview of the reactivity of this compound with common nucleophiles and offer generalized experimental protocols for these transformations. The inherent reactivity of the carbon-iodine bond makes it an excellent leaving group for SN2 reactions, enabling the introduction of a wide range of functionalities.

Reactions with Nucleophiles: An Overview

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, azides, thiols, and phenols. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the iodide leaving group and the formation of a new carbon-nucleophile bond. The bifunctional nature of the starting material allows for double substitution, leading to symmetrically disubstituted dioxane derivatives.

General Reaction Scheme

The general transformation can be depicted as follows, where 'Nu' represents a nucleophile:

Caption: General reaction of this compound with nucleophiles.

Data Presentation: Summary of Reactions

The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with various nucleophiles. Please note that these are generalized conditions and may require optimization for specific substrates.

| Nucleophile (Nu-H) | Product | Typical Solvent | Base | Temperature (°C) |

| Primary Amine (R-NH₂) | 2,5-Bis((R-amino)methyl)-1,4-dioxane | DMF, DMSO, Acetonitrile | K₂CO₃, Et₃N | 25 - 80 |

| Secondary Amine (R₂NH) | 2,5-Bis((R₂-amino)methyl)-1,4-dioxane | DMF, DMSO, Acetonitrile | K₂CO₃, Et₃N | 25 - 80 |

| Sodium Azide (NaN₃) | 2,5-Bis(azidomethyl)-1,4-dioxane | DMF, DMSO | - | 25 - 100 |

| Thiol (R-SH) | 2,5-Bis((R-thio)methyl)-1,4-dioxane | Ethanol, DMF | NaH, K₂CO₃ | 25 - 60 |

| Phenol (Ar-OH) | 2,5-Bis((aryloxy)methyl)-1,4-dioxane | Acetone, DMF | K₂CO₃, Cs₂CO₃ | 50 - 100 |

Experimental Protocols

Note: These protocols are generalized and should be adapted and optimized for specific nucleophiles and desired products. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 2,5-Bis(aminomethyl)-1,4-dioxane Derivatives

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Primary or Secondary Amine (2.2 equivalents)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the corresponding amine (2.2 eq) and K₂CO₃ (2.5 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-Bis(aminomethyl)-1,4-dioxane derivative.

Caption: Workflow for the synthesis of 2,5-Bis(aminomethyl)-1,4-dioxane derivatives.

Protocol 2: Synthesis of 2,5-Bis(azidomethyl)-1,4-dioxane

This protocol provides a method for the synthesis of the diazide derivative, a useful intermediate for the introduction of amine functionalities via reduction or for use in click chemistry.

Materials:

-

This compound

-

Sodium Azide (NaN₃) (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.5 eq) in one portion.

-

Stir the mixture at room temperature or heat to 60-100 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 2,5-Bis(azidomethyl)-1,4-dioxane. Further purification may be performed by recrystallization if necessary.

Caption: Workflow for the synthesis of 2,5-Bis(azidomethyl)-1,4-dioxane.

Signaling Pathways and Logical Relationships

The reactions of this compound with various nucleophiles can be categorized based on the attacking atom of the nucleophile. This logical relationship is depicted in the following diagram.

Caption: Classification of nucleophilic substitution reactions.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of a wide array of disubstituted 1,4-dioxane derivatives. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further optimization of the described reaction conditions may be necessary to achieve optimal yields and purity for specific applications.

Application Notes and Protocols for Cross-Linking Polymers with 2,5-Bis(iodomethyl)-1,4-dioxane

Disclaimer: 2,5-Bis(iodomethyl)-1,4-dioxane is a bifunctional alkylating agent with potential for cross-linking polymers containing nucleophilic functional groups. However, specific applications and detailed protocols for its use as a polymer cross-linker are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the general principles of chemical cross-linking with alkyl dihalides and the known reactivity of iodoalkanes. Researchers should use this information as a guideline and optimize the experimental conditions for their specific polymer and application.

Introduction to this compound as a Cross-Linker

This compound is a derivative of 1,4-dioxane featuring two reactive iodomethyl groups. These primary alkyl iodide functionalities are susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The carbon-iodine bond is relatively weak, making iodide a good leaving group upon nucleophilic attack. This bifunctional nature allows the molecule to act as a linker between two polymer chains, forming a stable, covalently cross-linked network.

Polymers with nucleophilic side chains, such as amines, thiols, and hydroxyls, are potential candidates for cross-linking with this agent. The resulting cross-linked polymers can exhibit enhanced mechanical strength, thermal stability, and solvent resistance, and can be used to form hydrogels or other functional biomaterials.

Potential Applications

-

Hydrogel Formation: Cross-linking of hydrophilic polymers to form hydrogels for drug delivery, tissue engineering, and biomedical applications.

-

Modification of Biopolymers: Cross-linking of natural polymers like chitosan or polyethyleneimine for various biotechnological applications.

-

Enhanced Material Properties: Improving the mechanical and thermal properties of synthetic polymers for industrial applications.

Experimental Protocols (Generalized)

Protocol 1: Cross-Linking of Polyamine-Containing Polymers (e.g., Polyethyleneimine - PEI)

This protocol describes a general procedure for the cross-linking of polymers containing primary or secondary amine groups.

Materials:

-

Polymer with amine functionality (e.g., branched PEI, MW 25,000)

-

This compound

-

Apolar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

-

Lyophilizer

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Temperature-controlled oil bath

-

Standard laboratory glassware

Procedure:

-

Polymer Dissolution: Dissolve the amine-containing polymer in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The concentration will depend on the polymer's solubility and the desired cross-linking density. A typical starting concentration is 5-10% (w/v).

-

Addition of Base: Add a non-nucleophilic base to the polymer solution. The base acts as a proton scavenger for any protons released during the reaction, driving the equilibrium towards the cross-linked product. A molar excess of base relative to the amine groups is recommended (e.g., 2-3 equivalents).

-

Cross-Linker Addition: Dissolve this compound in a small amount of the same solvent and add it dropwise to the polymer solution while stirring. The molar ratio of the cross-linker to the polymer's repeating units will determine the cross-linking density and should be optimized.

-

Reaction: Heat the reaction mixture to a temperature between 50-80°C and stir for 12-48 hours. The optimal time and temperature will depend on the reactivity of the polymer.

-

Purification: After the reaction, cool the mixture to room temperature. If a gel has formed, it can be purified by swelling in deionized water and repeated washing. If the solution is still liquid, it can be dialyzed against deionized water for 2-3 days to remove unreacted cross-linker, base, and solvent.

-

Isolation: The purified cross-linked polymer (hydrogel) can be isolated by lyophilization.

Workflow for Polyamine Cross-Linking

Caption: Experimental workflow for polymer cross-linking.

Protocol 2: Cross-Linking of Polythiol-Containing Polymers

This protocol provides a general method for cross-linking polymers with thiol (-SH) functional groups.

Materials:

-

Polymer with thiol functionality

-

This compound

-

Polar aprotic solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP))

-

Organic base (e.g., Triethylamine (TEA) or DIPEA)

-

Precipitation solvent (e.g., diethyl ether, methanol)

Procedure:

-

Polymer Dissolution: Dissolve the thiol-containing polymer in the chosen solvent under an inert atmosphere.

-

Base Addition: Add the organic base to the solution to deprotonate the thiol groups, forming the more nucleophilic thiolate anions. Use a slight molar excess of base relative to the thiol groups.

-

Cross-Linker Addition: Add a solution of this compound in the same solvent to the polymer solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The reaction is typically faster than with amines and may not require heating.

-

Isolation: Precipitate the cross-linked polymer by adding the reaction mixture to a non-solvent.

-

Purification: Wash the precipitate multiple times with the non-solvent to remove unreacted reagents.

-

Drying: Dry the cross-linked polymer under vacuum.

Data Presentation

Due to the lack of specific literature data, the following tables are provided as templates for researchers to record their experimental parameters and results.

Table 1: Experimental Conditions for Polymer Cross-Linking

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Polymer Type & MW | |||

| Polymer Concentration (mg/mL) | |||

| Cross-linker:Polymer Molar Ratio | |||

| Solvent | |||

| Base Type & Concentration | |||

| Reaction Temperature (°C) | |||

| Reaction Time (h) |

Table 2: Properties of Cross-Linked Polymers

| Property | Experiment 1 | Experiment 2 | Experiment 3 |

| Gelation Time (min/h) | |||

| Swelling Ratio (%) in H₂O | |||

| Swelling Ratio (%) in PBS | |||

| Elastic Modulus (kPa) | |||

| Degradation Time (days) |

Visualization of Cross-Linking Chemistry

The following diagram illustrates the general reaction mechanism for the cross-linking of polymers with nucleophilic side chains using this compound.

Caption: General scheme of polymer cross-linking.

Application Notes and Protocols for Nucleophilic Substitution on 2,5-Bis(iodomethyl)-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(iodomethyl)-1,4-dioxane is a versatile bifunctional electrophile. The presence of two primary iodomethyl groups makes it an excellent substrate for a variety of nucleophilic substitution reactions. The 1,4-dioxane core provides a stable, six-membered heterocyclic scaffold that can be incorporated into larger molecules, including potential pharmaceutical candidates and functional materials. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group and facilitating reactions with a wide range of nucleophiles under moderate conditions. This document provides detailed protocols for performing nucleophilic substitution reactions on this substrate, with a specific example of a diazide formation, and outlines the general applicability to other nucleophiles.

Key Applications

-

Synthesis of Novel Heterocycles: The two reactive sites allow for the construction of bridged or fused ring systems.

-

Linker Chemistry: The dioxane scaffold can act as a linker to connect two molecular entities.

-

Monomer Synthesis: The difunctionality of the molecule allows it to be used in polymerization reactions.

-

Drug Discovery: Introduction of various functional groups via nucleophilic substitution can lead to the generation of libraries of compounds for biological screening.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic substitution of a related di-mesylated dioxane derivative with sodium azide, which serves as a strong proxy for the reactivity of this compound. Given the higher reactivity of iodide as a leaving group compared to mesylate, reaction times for the di-iodo compound are expected to be comparable or shorter under similar conditions.

| Substrate (Analogous) | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Bis(mesyloxymethyl)-1,4-dioxane | Sodium Azide (NaN₃) | DMF | 80 | 16 | High (exact yield not specified, but successful synthesis) |

Experimental Protocols

General Considerations

-

Safety: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and follow appropriate safety protocols.

-

Reagents and Solvents: Use anhydrous solvents, especially for moisture-sensitive nucleophiles. Reagents should be of high purity to avoid side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Synthesis of 2,5-Bis(azidomethyl)-1,4-dioxane

This protocol is adapted from a procedure for a similar substrate and is expected to be effective for this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Nucleophile: To the stirred solution, add sodium azide (2.2 eq). A slight excess of the nucleophile is used to ensure complete disubstitution.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 16 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude 2,5-Bis(azidomethyl)-1,4-dioxane can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Mandatory Visualization

Signaling Pathway of Nucleophilic Substitution

The following diagram illustrates the general signaling pathway for the SN2 reaction on this compound.

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 2,5-Bis(iodomethyl)-1,4-dioxane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-Bis(iodomethyl)-1,4-dioxane in alkylation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during alkylation with this compound?

A1: While the desired reaction is a straightforward SN2 displacement of the iodide leaving groups, several side reactions can occur, leading to reduced yields and complex product mixtures. The most prevalent side reactions include:

-

Oligomerization/Polymerization: Due to the bifunctional nature of this compound, intermolecular reactions can occur where the nucleophile links multiple dioxane units, resulting in the formation of oligomers or polymers. This is particularly problematic at higher concentrations.

-

Intramolecular Cyclization: If the nucleophile is part of a molecule with a second nucleophilic site, intramolecular cyclization can compete with the desired intermolecular alkylation, leading to the formation of macrocyclic structures.

-

Elimination Reactions: In the presence of strong, sterically hindered bases, elimination of HI can occur to form vinyl ether derivatives of the dioxane ring, although this is generally less common than substitution.

-

Hydrolysis: The iodomethyl groups are susceptible to hydrolysis, especially in the presence of water and base, which can lead to the formation of the corresponding diol, 2,5-Bis(hydroxymethyl)-1,4-dioxane.

-

Competing N- vs. O- or C-Alkylation: When using ambident nucleophiles (e.g., enolates, phenoxides with ortho/para positions, or certain nitrogen heterocycles), a mixture of N-, O-, and/or C-alkylated products can be formed. The regioselectivity is influenced by factors such as the solvent, counter-ion, and temperature.

Q2: How can I minimize the formation of oligomeric or polymeric byproducts?

A2: The formation of oligomers and polymers is a common issue in reactions involving bifunctional electrophiles. To favor the desired mono- or di-substituted product, the following strategies can be employed:

-

High Dilution Conditions: Performing the reaction at low concentrations (typically <0.1 M) favors intramolecular reactions or reactions with a monofunctional nucleophile over intermolecular polymerization. This is a critical parameter for successful macrocyclization or when trying to achieve selective mono-alkylation.

-

Slow Addition of Reagents: Adding the this compound solution dropwise to a solution of the nucleophile over an extended period can help maintain a low instantaneous concentration of the electrophile, thereby minimizing oligomerization.

-

Use of an Excess of the Nucleophile: If the goal is to achieve di-substitution on the dioxane ring with a monofunctional nucleophile, using a stoichiometric excess of the nucleophile will increase the probability of both iodomethyl groups reacting with separate nucleophile molecules.

Q3: I am observing a mixture of N- and O-alkylated products. How can I improve the selectivity?

A3: The control of N- versus O-alkylation of ambident anions is a classic challenge in organic synthesis. The outcome is often dependent on the reaction conditions, which influence the "hardness" or "softness" of the nucleophile and electrophile (HSAB theory).

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile tend to favor N-alkylation, as they solvate the cation without strongly solvating the anion, leaving the more electronegative atom (oxygen) less available for reaction. Protic solvents can favor O-alkylation through hydrogen bonding.

-

Counter-ion: The nature of the counter-ion of the nucleophile can influence the reaction's regioselectivity. For example, using a potassium salt may favor O-alkylation compared to a lithium salt.

-

Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which can be either the N- or O-alkylated isomer depending on the specific substrates.

Q4: My reaction is sluggish or not proceeding to completion. What can I do?

A4: Several factors can contribute to a slow or incomplete reaction:

-

Base Strength: Ensure the base used is strong enough to deprotonate the nucleophile effectively. Common bases for alkylations include potassium carbonate, cesium carbonate, sodium hydride, or potassium tert-butoxide. The choice of base should be compatible with the functional groups present in the starting materials.

-

Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions. A careful optimization of the temperature is often necessary.

-

Solvent: The solvent should be able to dissolve both the nucleophile and the electrophile. Aprotic polar solvents like DMF, acetonitrile, or THF are commonly used.

-

Leaving Group Ability: Iodide is an excellent leaving group. If the reaction is still slow, it is likely not an issue with the leaving group itself but rather with the nucleophilicity of the reacting partner or steric hindrance.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield of desired product with a significant amount of starting material remaining | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor solubility of reagents. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH). 2. Gradually increase the reaction temperature. 3. Choose a more suitable solvent or a solvent mixture. |

| Formation of a complex mixture of products, including higher molecular weight species (polymers/oligomers) | 1. High reaction concentration. 2. Rapid addition of reagents. | 1. Perform the reaction under high dilution conditions. 2. Use a syringe pump for slow, controlled addition of the alkylating agent. |

| Presence of a significant amount of a di-hydroxylated byproduct (2,5-Bis(hydroxymethyl)-1,4-dioxane) | 1. Presence of water in the reaction mixture. 2. Use of a strongly basic aqueous workup. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (N2 or Ar). 3. Use a non-aqueous workup if possible, or a mildly acidic quench. |

| Formation of an unexpected cyclic product | Intramolecular reaction of a bifunctional nucleophile. | This may be the desired product in macrocyclization reactions. To avoid it when intermolecular reaction is desired, use a large excess of a monofunctional nucleophile. |

| Product is difficult to purify from starting materials and/or byproducts | 1. Similar polarities of the components. 2. Formation of isomeric byproducts. | 1. Employ different chromatographic techniques (e.g., reverse-phase chromatography, size-exclusion chromatography for polymers). 2. Consider crystallization or derivatization to facilitate separation. |

Experimental Protocols

General Procedure for N-Alkylation of a Primary Amine:

-

To a solution of the primary amine (2.2 equivalents) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (3.0 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous acetonitrile is added dropwise over 2 hours.

-

The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Visualizations

Caption: Desired alkylation pathway and common side reactions.

Caption: A workflow for troubleshooting common alkylation issues.

"preventing elimination reactions with 2,5-Bis(iodomethyl)-1,4-dioxane"

Welcome to the technical support center for 2,5-Bis(iodomethyl)-1,4-dioxane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination reactions and achieve successful substitution outcomes in their experiments.

Troubleshooting Guide

Issue: My reaction with this compound is resulting in a low yield of the desired substitution product and a significant amount of elimination byproducts.

The primary challenge in reactions involving this compound is the competition between the desired SN2 substitution pathway and the undesired E2 elimination pathway. The iodomethyl groups are primary halides, which can undergo both reaction types. The following sections provide guidance on how to favor substitution over elimination.

1. Influence of the Nucleophile/Base System

The nature of the nucleophile is a critical factor. Strong, sterically hindered bases favor elimination, while good, non-basic nucleophiles favor substitution.

Question: What are the ideal characteristics of a nucleophile to promote substitution with this compound?

Answer: To favor the SN2 pathway, a nucleophile should ideally be:

-

A strong nucleophile but a weak base: This allows for rapid attack at the electrophilic carbon of the C-I bond without abstracting a proton from a β-carbon.

-

Not sterically hindered: Bulky nucleophiles can increase the likelihood of elimination as they have more difficulty accessing the sterically shielded carbon atom for a backside attack, making proton abstraction from the less hindered β-hydrogen more favorable.[1][2][3]

Table 1: Nucleophile Selection for Favoring Substitution

| Nucleophile Type | Examples | Suitability for Substitution | Rationale |

| Excellent | I⁻, HS⁻, RS⁻, N₃⁻ | High | Strong nucleophiles and weak bases. |

| Good | Br⁻, Cl⁻, RSH, R₂S, NC⁻ | High | Good nucleophiles and relatively weak bases. |

| Fair | Amines (primary & secondary) | Moderate | Can act as both nucleophiles and bases. Use with a non-nucleophilic base is recommended. |

| Poor | H₂O, ROH | Low | Weak nucleophiles. Reactions are often slow. |

| Avoid | t-BuOK, LDA, other bulky/strong bases | Very Low | Strong, sterically hindered bases that strongly favor elimination.[4] |

Question: I need to use an amine or an alcohol as my nucleophile, which can also act as a base. How can I minimize elimination in this case?

Answer: When using nucleophiles that are also bases (e.g., amines, alkoxides), it is crucial to carefully control the reaction conditions. Consider the following strategies:

-

Use a non-nucleophilic base for deprotonation: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), use a non-nucleophilic base like sodium hydride (NaH) or a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective at deprotonating the nucleophile without promoting the E2 elimination of the alkyl iodide.

-

Temperature Control: Keep the reaction temperature as low as possible. Higher temperatures generally favor elimination over substitution.[5]

2. Solvent Effects

The choice of solvent plays a significant role in influencing the reaction pathway.

Question: What is the best type of solvent to use to prevent elimination reactions with this compound?

Answer: Polar aprotic solvents are generally the best choice for promoting SN2 reactions. These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive for substitution.

Table 2: Solvent Selection for Favoring Substitution

| Solvent Type | Examples | Suitability for Substitution | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | High | Stabilize the transition state of SN2 reactions. |

| Non-Polar Aprotic | THF, Dioxane, Toluene | Moderate | Can be used, especially with charged nucleophiles. |

| Polar Protic | Water, Ethanol, Methanol | Low | Can solvate the nucleophile, reducing its reactivity, and can favor SN1/E1 pathways if a stable carbocation could be formed (less likely for primary halides). |

3. Experimental Workflow for Maximizing Substitution

The following workflow illustrates a general approach to setting up a reaction to favor substitution over elimination.

Caption: A generalized workflow for promoting nucleophilic substitution reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound more prone to elimination than the corresponding dichloro or dibromo derivatives?

A1: Generally, iodides are better leaving groups than chlorides and bromides, which accelerates both SN2 and E2 reactions. However, chlorides are known to give more elimination than iodides in competing SN2 and E2 reactions. This is because the higher electronegativity of chlorine increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base.[6] Therefore, while the reaction with the diiodo compound will be faster overall, the choice of a non-basic nucleophile and appropriate conditions remains paramount to suppress the E2 pathway.

Q2: Can steric hindrance from the dioxane ring itself promote elimination?

A2: The 1,4-dioxane ring adopts a chair conformation, and the iodomethyl groups can be in either axial or equatorial positions. While the primary carbon carrying the iodine is not highly sterically hindered, the overall structure could influence the accessibility of the electrophilic carbon. However, for an E2 reaction to occur, a specific anti-periplanar arrangement of a β-hydrogen and the leaving group is preferred. The conformational flexibility of the dioxane ring and the side chain should generally allow for this arrangement. The more significant steric factor is typically the bulkiness of the incoming nucleophile/base.[1][2][3]

Q3: I am attempting a macrocyclization reaction with a di-nucleophile. What specific considerations should I take?

A3: For macrocyclization reactions, high dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization. A slow addition of the this compound to a solution of the di-nucleophile is recommended. The choice of a suitable template ion can also be beneficial in pre-organizing the linear precursor for cyclization, particularly in the synthesis of crown ethers and related macrocycles. The use of cesium or potassium salts in acetonitrile is a common strategy that has proven effective in the synthesis of such macrocycles from related dihaloalkanes.

Q4: What is the logical relationship between reaction conditions and the desired substitution product?

A4: The following diagram illustrates the key decision points and their impact on the reaction outcome.

Caption: The logical relationship between reaction conditions and the outcome of reactions with this compound.

References

- 1. Preparation of Macrobicyclic Cryptands for Radiometal Complexation: Preparation of Macropa‐Based Cryptands for Efficient Complexation of Radiometals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 4. jetir.org [jetir.org]

- 5. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Improving Yield in Macrocyclization with 2,5-Bis(iodomethyl)-1,4-dioxane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in macrocyclization reactions utilizing 2,5-Bis(iodomethyl)-1,4-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound for macrocyclization?

A1: The main challenge is minimizing intermolecular side reactions, which lead to the formation of linear oligomers or polymers instead of the desired macrocycle. This is a common issue in macrocyclization reactions and is primarily addressed by employing high-dilution conditions.[1][2][3] Under dilute conditions, the probability of the two reactive ends of the same molecule finding each other (intramolecular reaction) is increased relative to the probability of two different molecules reacting (intermolecular reaction).

Q2: Why is this compound a good choice for a linker in macrocyclization?

A2: this compound is an effective linker due to the high reactivity of the carbon-iodine bonds. Iodide is an excellent leaving group, facilitating the nucleophilic substitution reaction required for ring formation.[4] The 1,4-dioxane ring also provides a semi-rigid conformational constraint that can pre-organize the linear precursor, potentially favoring cyclization.

Q3: What type of reaction mechanism is typically involved in the macrocyclization with this compound?

A3: The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves the nucleophilic attack of a heteroatom (e.g., nitrogen in a diamine or sulfur in a dithiol) on the electrophilic carbon atom attached to the iodine. The reaction occurs in a single, concerted step.

Q4: How does the choice of nucleophile affect the reaction?

A4: The strength and steric hindrance of the nucleophile are critical factors. Stronger nucleophiles will react more readily. For example, primary amines are good nucleophiles for this reaction. The structure of the nucleophilic partner (e.g., the chain length and rigidity of a diamine) will also significantly influence the propensity for macrocyclization over oligomerization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Macrocycle | 1. Concentration is too high , leading to polymerization.[1][3][5] 2. Reaction temperature is too low , resulting in a slow reaction rate. 3. Inefficient stirring , leading to localized high concentrations. 4. Poor quality of reagents (e.g., oxidized nucleophile, degraded diiodide). 5. Incorrect stoichiometry between the diiodide and the nucleophile. | 1. Implement high-dilution conditions. This can be achieved by the slow, simultaneous addition of both the this compound and the nucleophile solution to a large volume of solvent using syringe pumps.[1] 2. Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or LC-MS. 3. Ensure vigorous and efficient stirring throughout the addition and reaction time. 4. Use freshly purified reagents. Ensure the nucleophile is not oxidized and the diiodide has not degraded (e.g., discoloration). 5. Carefully control the stoichiometry. A 1:1 molar ratio is typically optimal. |

| Formation of a White Precipitate (Salt) | 1. Formation of the hydroiodide salt of the nucleophile (e.g., diamine) by the liberated HI. This can quench the nucleophile. | 1. Add a non-nucleophilic base (e.g., proton sponge, potassium carbonate, or a hindered tertiary amine like diisopropylethylamine) to the reaction mixture to scavenge the acid produced. The base should be added in slight excess. |

| Presence of Multiple Products in the Final Mixture | 1. Formation of oligomers (dimers, trimers, etc.) due to intermolecular reactions. 2. Side reactions such as elimination, especially with sterically hindered nucleophiles or at high temperatures. 3. Formation of regioisomers if an unsymmetrical nucleophile is used. | 1. Enhance high-dilution conditions (slower addition rate, larger solvent volume). 2. Use a lower reaction temperature to favor the SN2 substitution over elimination.[6] 3. For unsymmetrical nucleophiles, careful optimization of reaction conditions may be required. Consider protecting one of the nucleophilic sites if possible to control the cyclization. |

| Difficulty in Purifying the Macrocycle | 1. Similar polarity of the macrocycle and oligomeric byproducts. 2. The macrocycle is highly polar and remains in the aqueous phase during extraction. | 1. Utilize column chromatography with a shallow gradient of the eluent to improve separation. Preparative HPLC may be necessary. 2. Perform multiple extractions with a suitable organic solvent. In some cases, a continuous liquid-liquid extraction apparatus may be beneficial. Salting out the aqueous layer might also help. |

Experimental Protocols

Plausible Protocol for Macrocyclization of a Diamine with this compound

This protocol is a general guideline and should be optimized for the specific diamine being used.

Materials:

-

This compound

-

Diamine of choice (e.g., 1,6-hexanediamine)

-

Anhydrous, high-purity solvent (e.g., acetonitrile, DMF, or THF)

-

Non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

-

Syringe pumps (2)

-

Large three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a solution of this compound in the chosen anhydrous solvent at a low concentration (e.g., 0.01 M).

-

Prepare a solution of the diamine and the non-nucleophilic base (1.1 equivalents relative to the diamine) in the same anhydrous solvent, also at a low concentration (e.g., 0.01 M).

-

-

Reaction Setup:

-

Charge the three-neck round-bottom flask with a large volume of the anhydrous solvent. The final concentration of the reactants in the flask should be in the millimolar range (e.g., 0.001 M).

-

Heat the solvent to a suitable temperature (a starting point could be 60-80 °C) under a nitrogen atmosphere with vigorous stirring.

-

-

High-Dilution Addition:

-

Reaction Completion and Work-up:

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-